2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid is an organic compound that features a boronic ester group attached to a phenoxyacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the boronic ester: This is achieved by reacting pinacol with boronic acid in the presence of a catalyst such as palladium.
Coupling reaction: The boronic ester is then coupled with a phenoxyacetic acid derivative using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with diols in biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug molecules. The boronic ester group can interact with molecular targets through the formation of boronate complexes, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the phenoxyacetic acid moiety but shares the boronic acid functionality.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but without the phenoxyacetic acid group.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the boronic ester group.
Uniqueness
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid is unique due to the combination of the boronic ester and phenoxyacetic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
1416367-05-9 |
---|---|
Molecular Formula |
C14H19BO5 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.